Multi-Kinase Inhibitory Scope Versus Industrial p-Phenylenediamine Antioxidants
The target compound belongs to a class of hetaryl-phenylenediamine-pyrimidines disclosed as inhibitors of at least five therapeutically relevant kinase families (CDKs, VEGFR-2, PDGFR, Flt-3, Akt/PKB) [1]. In contrast, the structurally similar compound N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (CAS 793-24-8) has no reported kinase inhibitory activity and is used exclusively as an antiozonant and flex-cracking inhibitor in rubber vulcanization, with zero selectivity for any human kinase target [2]. This represents an absolute differential in pharmacological target space, not a potency difference.
| Evidence Dimension | Biological target engagement (kinase inhibition vs. industrial antioxidant) |
|---|---|
| Target Compound Data | Hetaryl-phenylenediamine-pyrimidine class: Disclosed as inhibitor of CDKs, VEGFR-2, PDGFR, Flt-3, Akt/PKB [1] |
| Comparator Or Baseline | N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (CAS 793-24-8): No kinase inhibition; used as rubber antiozonant [2] |
| Quantified Difference | Qualitative differentiation: kinase-targeted pharmacophore vs. non-specific radical scavenger; no overlapping bioactivity space |
| Conditions | Kinase inhibition assays (biochemical, no specific IC50 values for the exact target compound identified in the examined patent) |
Why This Matters
For medicinal chemistry and drug discovery procurement, selecting the target compound provides access to a kinase-active chemotype, whereas the apparent analog offers no kinase pharmacology and is useless for oncology programs.
- [1] Hoffmann-La Roche Inc. & Roche Palo Alto LLC. Novel Hetaryl-Phenylenediamine-Pyrimidines as Protein Kinase Inhibitors. U.S. Patent Application Publication No. US 2008/0176866 A1, filed January 10, 2008. Published July 24, 2008. View Source
- [2] Wishart DS, et al. Human Metabolome Database (HMDB): N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (HMDB0247397). View Source
